tert-Butyl 4-bromo-2-methylbenzyl(isopropyl)carbamate
CAS No.:
Cat. No.: VC13686337
Molecular Formula: C16H24BrNO2
Molecular Weight: 342.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H24BrNO2 |
|---|---|
| Molecular Weight | 342.27 g/mol |
| IUPAC Name | tert-butyl N-[(4-bromo-2-methylphenyl)methyl]-N-propan-2-ylcarbamate |
| Standard InChI | InChI=1S/C16H24BrNO2/c1-11(2)18(15(19)20-16(4,5)6)10-13-7-8-14(17)9-12(13)3/h7-9,11H,10H2,1-6H3 |
| Standard InChI Key | BLAAZKOYZAKAFK-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)Br)CN(C(C)C)C(=O)OC(C)(C)C |
| Canonical SMILES | CC1=C(C=CC(=C1)Br)CN(C(C)C)C(=O)OC(C)(C)C |
Introduction
tert-Butyl 4-bromo-2-methylbenzyl(isopropyl)carbamate is a complex organic compound with the molecular formula C16H24BrNO2 and a molecular weight of 342.27 g/mol . This compound belongs to the carbamate class, which is known for its diverse applications in medicinal chemistry, including anticonvulsant, antituberculosis, analgesic, and anti-inflammatory activities .
Synthesis and Preparation
While specific synthesis details for tert-Butyl 4-bromo-2-methylbenzyl(isopropyl)carbamate are not directly available, carbamates in general can be synthesized through various methods, including the reaction of amines with carbon dioxide and alkyl halides in the presence of bases like cesium carbonate and tetrabutylammonium iodide (TBAI) . Another common method involves the use of di-tert-butyl dicarbonate (Boc2O) to protect amine groups, followed by further modifications .
Research Findings and Data
Given the limited specific data on tert-Butyl 4-bromo-2-methylbenzyl(isopropyl)carbamate, we can look at related compounds for insights into carbamate chemistry:
| Compound | Molecular Formula | Molecular Weight | Biological Activity |
|---|---|---|---|
| tert-Butyl 4-bromo-2-methylbenzyl(isopropyl)carbamate | C16H24BrNO2 | 342.27 g/mol | Not specified |
| tert-Butyl 2,4-disubstituted carboxamido phenylcarbamate derivatives | Variable | Variable | Antimicrobial, anticonvulsant, etc. |
The synthesis and biological evaluation of related carbamate derivatives have shown promising results in various therapeutic areas .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume